molecular formula C7H16ClNO2 B2582006 (2S)-2-(Dimethylamino)pentanoic acid;hydrochloride CAS No. 1448178-88-8

(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride

Cat. No. B2582006
CAS RN: 1448178-88-8
M. Wt: 181.66
InChI Key: DBLQIHMVMZWPPY-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride”, commonly known as DMPP, is an organic compound that belongs to the class of amino acids. It has a molecular formula of C7H16ClNO2 and a molecular weight of 181.66 .


Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature . It has a molecular weight of 181.66 . The compound is stored at a temperature of 4°C .

Scientific Research Applications

Generation of Structurally Diverse Libraries

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, has been utilized as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This showcases the compound's role in facilitating the synthesis of a wide array of chemical entities, including dithiocarbamates, thioethers, and various azole derivatives, which could be pivotal for drug discovery and material science research (G. Roman, 2013).

Synthesis of Unsaturated Ketocarboxylic Acids

Research has demonstrated the synthesis of compounds like 2-(Dimethylaminomethyl)-3-ketobutane-1-carboxylic acid hydrochloride and 5-dimethylamino-3-ketopentane-1-carboxylic acid hydrochloride through the Mannich reaction. These syntheses are important for the production of antitumor substances, highlighting the chemical's potential in medicinal chemistry (M. Kinoshita, S. Umezawa, 1960).

Inhibition of Nitric Oxide Synthases

The derivatives of S-2-amino-5-azolylpentanoic acids related to L-ornithine have been explored as inhibitors of nitric oxide synthases (NOS), suggesting their potential in the development of therapeutic agents targeting various pathologies associated with NOS activity (S. Ulhaq et al., 1998).

Acid−Amide Intermolecular Hydrogen Bonding

Research on 2,2-dimethylbutynoic acid with a pyridone terminus has revealed its capability to form intermolecularly hydrogen-bonded dimers, providing insights into molecular recognition mechanisms that are fundamental in the design of new molecular assemblies for nanotechnology and materials science (P. Wash et al., 1997).

Preparation of Constituent Amino Acids in Toxins

The synthesis and resolution of L-2-amino-5-arylpentanoic acids, constituent amino acids in AM-toxins, demonstrate the chemical's role in the study of natural products and the potential for the development of novel bioactive compounds (Y. Shimohigashi et al., 1976).

Safety and Hazards

“(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride” is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2S)-2-(dimethylamino)pentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-5-6(7(9)10)8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLQIHMVMZWPPY-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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